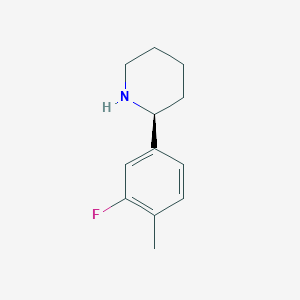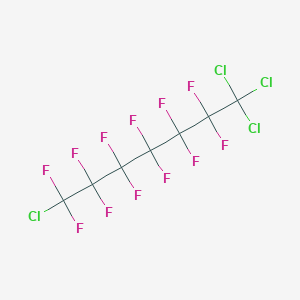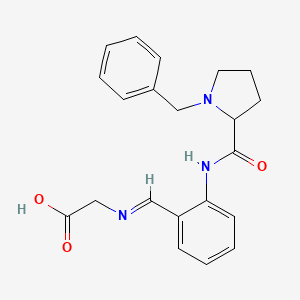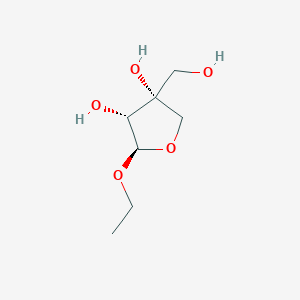
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol is a chemical compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and multiple hydroxyl groups attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.
Applications De Recherche Scientifique
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. The pathways involved can include metabolic processes, signal transduction, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1-hydroxypropyl)tetrahydrofuran-3,4-diol
- (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
Uniqueness
Compared to similar compounds, (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol stands out due to its specific stereochemistry and the presence of the ethoxy group
Propriétés
Formule moléculaire |
C7H14O5 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-ethoxy-4-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H14O5/c1-2-11-6-5(9)7(10,3-8)4-12-6/h5-6,8-10H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
Clé InChI |
UOTMTRGMDABHDQ-RRKCRQDMSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H]([C@](CO1)(CO)O)O |
SMILES canonique |
CCOC1C(C(CO1)(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



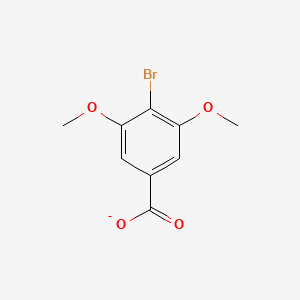
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
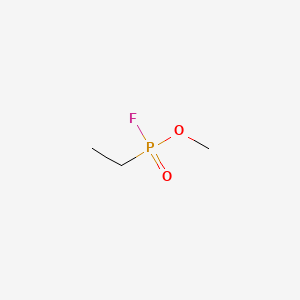
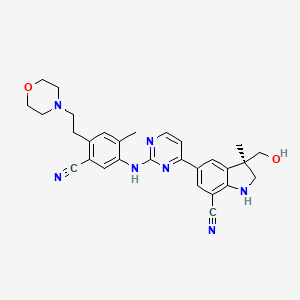
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
